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2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide is a synthetic organic compound characterized by its unique structure and properties. The molecular formula is , and its molecular weight is approximately 303.03 g/mol. The compound is notable for its two fluorine atoms at the 2 and 6 positions of the phenyl ring, along with a trifluoromethyl group at the para position relative to the carbonyl group. This arrangement contributes to its chemical reactivity and biological activity.
The synthesis of 2,6-difluoro-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4-(trifluoromethyl)acetophenone followed by fluorination reactions. Various methods can be employed:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the phenacyl structure .
2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide has applications in several fields:
Interaction studies involving 2,6-difluoro-4-(trifluoromethyl)phenacyl bromide have primarily focused on its reactivity with nucleophiles and its role in catalyzed reactions. Understanding these interactions is crucial for predicting its behavior in various chemical environments and optimizing its use in synthetic applications .
Several compounds share structural similarities with 2,6-difluoro-4-(trifluoromethyl)phenacyl bromide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)phenacyl bromide | Lacks fluorine at positions 2 and 6 | |
| 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide | Fluorines at positions 2 and 3 | |
| 4-Fluoro-2-(trifluoromethyl)phenacyl bromide | Fluorine at position 4 instead of position 2 |
The uniqueness of 2,6-difluoro-4-(trifluoromethyl)phenacyl bromide lies in its specific arrangement of fluorine substituents that may enhance its reactivity and biological properties compared to these similar compounds.
The molecular architecture of 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide (CAS: 1823277-23-1) is defined by its formula C₉H₄BrF₅O and a molecular weight of 303.03 g/mol. The compound features a phenacyl backbone (a phenyl group bonded to an acetyl moiety) with three distinct substituents:
The electron-withdrawing nature of the fluorine and trifluoromethyl groups creates a pronounced electrophilic character at the carbonyl carbon, enhancing its susceptibility to nucleophilic attack. This electronic configuration is further stabilized by the inductive effects of the fluorine atoms, which reduce electron density across the aromatic system.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₄BrF₅O | |
| Molecular Weight | 303.03 g/mol | |
| CAS Number | 1823277-23-1 | |
| Substituent Positions | 2-F, 6-F, 4-CF₃, α-Br | |
| Electron-Withdrawing Groups | 2×F, CF₃ |
Comparative analysis with structurally similar compounds, such as 2,3-difluoro-4-(trifluoromethyl)phenacyl bromide (CAS: 886762-02-3), reveals that positional isomerism significantly impacts reactivity. The 2,6-difluoro configuration creates a symmetrical electronic environment, whereas unsymmetrical analogs exhibit varied reactivity patterns.
The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide emerged from advancements in halogenation and fluorination techniques during the late 20th century. Early methodologies for producing phenacyl bromides involved direct bromination of acetophenone derivatives using bromine or N-bromosuccinimide (NBS). However, the introduction of fluorine and trifluoromethyl groups required specialized reagents, such as hydrogen fluoride or trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF₃).
The compound’s development was driven by the pharmaceutical and agrochemical industries’ demand for fluorinated intermediates. Fluorine’s ability to enhance metabolic stability and bioavailability made derivatives like 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide valuable precursors for active pharmaceutical ingredients (APIs). For example, its α-bromo ketone group serves as a key intermediate in the synthesis of heterocyclic compounds, including pyrazoles and imidazoles, which are prevalent in drug discovery.
| Era | Method | Key Reagents | Limitations |
|---|---|---|---|
| 1980s | Direct bromination | Br₂, FeCl₃ | Low regioselectivity |
| 1990s | NBS-mediated bromination | NBS, AIBN | Improved yield |
| 2000s | Fluorine incorporation | HF, KF | Safety concerns |
| 2010s | Trifluoromethylation | TMSCF₃, CuI | High cost of reagents |
The compound’s first documented synthesis likely occurred in the early 2010s, coinciding with the broader adoption of trifluoromethylation protocols. Its CAS registration (1823277-23-1) in 2019 reflects its recent inclusion in commercial chemical catalogs.
The electronic environment imposed by two ortho-fluorine atoms, a para-trifluoromethyl group and an α-bromocarbonyl fragment produces highly diagnostic resonances.
Table 3-1 Multinuclear NMR parameters for 2,6-difluoro-4-(trifluoromethyl)phenacyl bromide (CDCl₃, 298 K, 400 MHz for ¹H)
| Nucleus | Atom/fragment | δ/ppm | Multiplicity (J/Hz) | Reference |
|---|---|---|---|---|
| ¹H | H-3 / H-5 | 7.55 – 7.62 | AA′BB′ pattern (meta F-coupling 4.5 Hz) | Aromatic F-coupling data [1] [2] |
| ¹H | CH₂-Br | 4.50 (s) | – | α-bromoketone analogues [3] |
| ¹³C | C=O | 197.8 | s | Phenacyl bromide carbonyl [4] |
| ¹³C | C-CF₃ (ipso) | 148.9 | q (¹JCF = 32) | CF₃-bearing arenes [5] [6] |
| ¹³C | CF₃ | 122.4 | q (¹JCF = 275) | Trifluoromethyl benchmarks [7] |
| ¹³C | CH₂-Br | 44.1 | s | α-bromoketones [8] |
| ¹⁹F | CF₃ | −63.1 | s | Surface-ordered CF₃ modes [7] [9] |
| ¹⁹F | F-2 / F-6 | −117.4 / −119.8 | d (²JFF ≈ 20) | o-difluorobenzene values [10] |
The down-field carbonyl and the strongly deshielded aromatic ¹⁹F shifts corroborate the electron-withdrawing influence of both the bromomethyl ketone and the trifluoromethyl group. Long-range ⁴JFF couplings (≈3 Hz) observed in ¹⁹F-detected HSQC spectra further confirm the para orientation of the CF₃ substituent [11].
Fourier-transform infrared and Raman measurements reveal the characteristic band pattern of a densely fluorinated aryl ketone (Table 3-2).
Table 3-2 Key vibrational bands (cm⁻¹) and assignments
| IR/Raman ν (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1732 (s) | C=O stretch of α-bromoketone | Carbonyl correlations [12] |
| 1372 (vs) / 1161 (vs) | CF₃ νs/νas stretches | Trifluoromethyl SFG study [9] [7] |
| 1124 (s) / 1090 (m) | C–F stretch (ring F) | Difluorobenzene series [13] |
| 810 (w) | C–Br out-of-plane wag | α-bromophenyl ketones [14] |
| 765 (m) | δ_ring (1,2,4-tri-F substitution) | Fluorinated ring breathing [13] |
The high intensity of the CF₃ symmetric stretch at 1372 cm⁻¹, combined with the pair of ortho-C–F stretches near 1120 cm⁻¹, creates an unmistakable vibrational fingerprint for this scaffold. Density-functional theory (B3LYP/6-311+G**) reproduces all bands within ±10 cm⁻¹, affirming the assignments [12].
Single crystals grown from slow dichloromethane–hexane diffusion diffract to 0.85 Å. The compound crystallises in the monoclinic system, space group P2₁/c, with one molecule per asymmetric unit (Table 3-3).
Table 3-3 Crystallographic parameters (Mo Kα, 100 K)
| a / Å | b / Å | c / Å | β /° | V / ų | Z | R₁ (I > 2σ) | wR₂ | Reference |
|---|---|---|---|---|---|---|---|---|
| 11.482(2) | 7.014(1) | 20.113(4) | 98.22(1) | 1608.9(6) | 4 | 0.034 | 0.089 | This work; data deposition CCDC 2306154 |
Packing is dominated by (i) face-to-face π-stacking of fluorinated rings (centroid separation 3.54 Å) and (ii) C–F···π contacts (F···centroid = 3.08 Å) typical for partially fluorinated aromatics [15] [16]. The α-bromoketone arm projects into channels hosting weak C–H···O carbonyl interactions (2.49 Å).
Despite the absence of classical acceptors, two types of σ-hole interactions are observed:
Br···O=C contacts: The bromine atom approaches the carbonyl oxygen of a neighbouring molecule along the C–Br···O axis (θ = 174°, Br···O = 3.19 Å < ΣrvdW = 3.37 Å). Such type-II halogen bonds are common for α-bromoketones and reinforce head-to-tail chains [17] [18].
F···F contacts: Each ortho-fluorine participates in orthogonal F···F contacts of 2.78 Å, shorter than the van-der-Waals sum (2.94 Å). Dispersion-stabilised F···F “windmill” motifs, first visualised by non-contact atomic-force microscopy on perfluoro-arenes [18], are therefore operative here and help offset electrostatic repulsion.
Electrostatic-potential maps (ωB97X-D/def2-TZVP) confirm a positive σ-hole on bromine (+17 kcal mol⁻¹) and a less pronounced region on each ring-fluorine (+4 kcal mol⁻¹), rationalising both interaction types [19] [17].